molecular formula C7H4BrClF3N B1412134 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine CAS No. 1227578-18-8

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine

Cat. No.: B1412134
CAS No.: 1227578-18-8
M. Wt: 274.46 g/mol
InChI Key: ZMBBNIINVYCEDV-UHFFFAOYSA-N
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Description

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: The introduction of bromine and chlorine atoms into the pyridine ring can be achieved through electrophilic halogenation reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under conditions that facilitate the formation of the CF₃ radical or anion.

    Chloromethylation: The chloromethyl group can be introduced via chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation and Reduction: The bromine and trifluoromethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the pyridine ring.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while Suzuki-Miyaura coupling can produce various substituted pyridines.

Scientific Research Applications

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the design of bioactive compounds that can interact with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, including intermediates for dyes, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interactions with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s ability to form strong interactions with proteins, nucleic acids, or other biomolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloromethyl-6-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloromethyl-6-(trifluoromethyl)pyridine
  • 6-Bromo-2-chloromethyl-3-(trifluoromethyl)pyridine

Uniqueness

6-Bromo-3-chloromethyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The combination of bromine, chlorine, and trifluoromethyl groups provides a distinct electronic environment that can be exploited in various chemical transformations and applications.

This compound’s unique structure and reactivity make it a valuable tool in synthetic chemistry and a promising candidate for further research in various scientific fields.

Properties

IUPAC Name

6-bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-5-2-1-4(3-9)6(13-5)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBBNIINVYCEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220903
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227578-18-8
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227578-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-(chloromethyl)-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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